O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride

Description

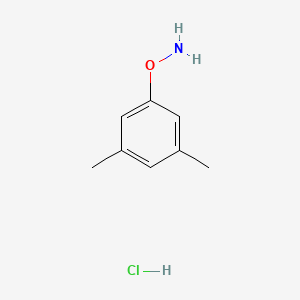

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride (CAS: 1262052-41-4) is a hydroxylamine derivative featuring a 3,5-dimethylbenzyl group attached to the hydroxylamine moiety. This compound is primarily utilized in organic synthesis, particularly as a precursor for oxime formation or as a nucleophile in substitution reactions. Its structure combines the hydroxylamine functional group (NH2OH) with a lipophilic 3,5-dimethylbenzyl substituent, enhancing its solubility in organic solvents while retaining reactivity toward carbonyl compounds .

The compound is typically synthesized via nucleophilic substitution reactions between hydroxylamine hydrochloride and substituted benzyl halides under mild conditions (e.g., methanol at 22–25°C), as described in analogous procedures for O-benzyl hydroxylamine derivatives . Its applications span medicinal chemistry, where it serves as a building block for bioactive molecules, and materials science, where it aids in the preparation of functionalized polymers .

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

O-(3,5-dimethylphenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5H,9H2,1-2H3;1H |

InChI Key |

IPECWZMKWYSADW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)ON)C.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure from Patented Methodologies

One of the most authoritative and industrially viable methods is adapted from the synthesis of N, O-dimethylhydroxylamine hydrochloride, which shares mechanistic similarities with this compound preparation. The process involves the following key steps:

| Step | Description | Conditions | Molar Ratios | Notes |

|---|---|---|---|---|

| 1 | Reaction of acetic ester with hydroxylammonium salt | Room temperature, 20-50 °C | Acetic ester : hydroxylammonium salt = 1.5-2.5 : 1 | Initial formation of intermediate |

| 2 | Addition of alkali (alkali metal hydroxide or alkaline carbonate) | 40-50 °C, 1-2 h | Alkali : hydroxylammonium salt = 2-2.5 : 1 | Controlled addition over 1-2 h, stirring |

| 3 | Methylation with methylating agent (e.g., methyl iodide, methyl bromide, dimethyl sulfate) | 40-50 °C, 2-3 h addition + 1-2 h stirring | Methylating agent : hydroxylammonium salt = 1.5-2.5 : 1 | O-alkylation step |

| 4 | Acid hydrolysis with mineral or sulfonic acid (preferably hydrochloric acid) | 80-100 °C, 3-4 h | Acid : hydroxylammonium salt = 1.9-2.2 : 1 | Hydrolysis of intermediate to target compound |

| 5 | Neutralization with alkali, distillation (2-8 h), crystallization with hydrochloric acid | 50-90 °C | Hydrochloric acid : hydroxylammonium salt = 1.5-2.0 : 1 | Isolation and purification of hydrochloride salt |

This method emphasizes mild reaction conditions, environmental friendliness, and safety, avoiding toxic reagents such as sodium nitrite used in older methods. The process is suitable for industrial scale production with improved yield and product quality.

Alternative Synthetic Strategies

Other literature sources describe the synthesis of hydroxylamine derivatives via the reaction of hydroxylamine hydrochloride with substituted phenyl halides or chalcones under basic conditions. For example, the reaction of hydroxylamine hydrochloride with 3,5-dimethylphenyl halides in the presence of potassium hydroxide in ethanol can yield O-(3,5-Dimethylphenyl)hydroxylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid. These methods often employ:

- Use of ethanol as solvent

- Base-mediated nucleophilic substitution

- Purification by recrystallization

While these approaches are common, they may involve longer reaction times or lower yields compared to the patented multi-step method described above.

Hydrolysis and Acidification

Hydrolysis of intermediates formed during O-alkylation is typically carried out with strong mineral acids, with hydrochloric acid being the preferred choice due to its effectiveness and ease of removal. Hydrolysis temperatures range from 50 to 100 °C, and reaction times vary from 1 to 4 hours depending on scale and substrate.

Purification and Crystallization

The final step involves neutralization with alkali, followed by distillation under normal pressure to remove impurities and solvents. The hydrochloride salt is formed by adding hydrochloric acid to the distillate fraction, followed by concentration under reduced pressure, cooling, filtration, washing with cold methanol, and vacuum drying at 40-80 °C to obtain pure this compound crystals.

Comparative Analysis of Preparation Methods

| Parameter | Patented Multi-step Method | Base-mediated Nucleophilic Substitution | Notes |

|---|---|---|---|

| Reaction Temperature | 20-100 °C (controlled) | Typically 25-80 °C | Patented method uses controlled temperature ranges for each step |

| Reagents | Acetic ester, hydroxylammonium salt, alkali, methylating agent, acid | Hydroxylamine hydrochloride, substituted phenyl halide, base | Patented method avoids toxic nitrites and uses safer reagents |

| Reaction Time | 1-8 hours per step | Several hours to days | Patented method optimized for industrial scale |

| Yield | High (not explicitly quantified but described as improved) | Moderate to good | Patented method claims higher yield and product quality |

| Environmental Impact | Low wastewater, safer reagents | Moderate to high wastewater, potential toxic by-products | Patented method designed for environmental friendliness |

| Purification | Distillation, crystallization, vacuum drying | Recrystallization | Patented method includes detailed purification steps |

Research Findings and Observations

- The patented method offers a scalable, safe, and environmentally benign route to O-substituted hydroxylamine hydrochlorides, including this compound.

- Hydrochloric acid is the preferred acid for hydrolysis and salt formation due to its strong acidity and volatility, facilitating purification.

- Methylating agents such as methyl iodide and dimethyl sulfate are effective for O-alkylation, but their addition must be carefully controlled to avoid side reactions.

- Reaction parameters such as temperature, molar ratios, and reaction times critically affect yield and purity; thus, precise control is necessary for reproducible results.

- Alternative methods using direct nucleophilic substitution are simpler but may suffer from lower yields and more impurities.

Chemical Reactions Analysis

Types of Reactions

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. Its molecular targets include electrophilic centers in organic molecules, where it can form stable adducts. The pathways involved in its reactions often include nucleophilic addition and substitution mechanisms .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., pentafluoro in , nitro in ) increase electrophilicity of the benzyl group, accelerating nucleophilic substitution.

- Synthetic Complexity : Fluorinated or nitro-substituted derivatives may require specialized precursors, increasing synthesis costs. The 3,5-dimethyl variant is a high-value specialty chemical priced at $895/g, reflecting its niche applications .

Oxime Formation

- O-(3,5-Dimethylbenzyl)hydroxylamine HCl reacts with aldehydes/ketones to form stable oximes, useful in drug design (e.g., aldose reductase inhibitors) .

- O-Benzyl hydroxylamine HCl is a standard reagent for oxime synthesis but lacks the steric bulk of methyl groups, making it more reactive toward bulky carbonyls .

Physicochemical and Commercial Properties

Table 2: Physical and Commercial Comparison

Notes:

- The 3,5-dimethyl derivative’s higher cost and storage requirements reflect its specialized use in advanced synthesis, whereas O-benzyl analogs are commodity chemicals .

Research and Industrial Relevance

- Medicinal Chemistry : The 3,5-dimethyl substitution pattern is advantageous for creating metabolically stable oximes in drug candidates, reducing off-target interactions .

- Materials Science : Fluorinated derivatives are critical in analytical chemistry for trace carbonyl detection , while methyl-substituted variants aid in polymer functionalization.

Biological Activity

O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, including antioxidant properties, antimicrobial effects, and toxicity assessments, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂ClN₃O

- Molecular Weight : Approximately 188.66 g/mol

- Functional Group : Hydroxylamine

The compound features a hydroxylamine functional group attached to a dimethylphenyl moiety, which contributes to its reactivity and biological activity.

1. Antioxidant Properties

Hydroxylamines are known for their ability to act as antioxidants. They can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly significant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Research Findings :

- A study demonstrated that hydroxylamines effectively reduced reactive oxygen species (ROS) levels in cell cultures, indicating their potential role in protecting cells from oxidative stress .

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. This makes it a candidate for developing treatments against infections caused by resistant bacterial strains.

Case Studies :

- An investigation into the antimicrobial efficacy of various hydroxylamines revealed that certain derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, O-(3,5-Dimethylphenyl)hydroxylamine showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

3. Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving animal models, high doses of hydroxylamines have led to adverse effects.

Findings :

- A study involving rabbits indicated that high doses resulted in severe skin reactions and circulatory collapse, emphasizing the need for careful dosage considerations in therapeutic applications .

Research Findings Summary

Q & A

Q. What are the standard synthetic routes for preparing O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between 3,5-dimethylbenzyl chloride and hydroxylamine hydrochloride in the presence of a base (e.g., NaOH). Reaction conditions such as solvent choice (ethanol or methanol), temperature (reflux conditions), and stoichiometric ratios significantly impact yield and purity. For example, refluxing in methanol improves solubility of intermediates, while excess hydroxylamine hydrochloride ensures complete substitution .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the substitution pattern on the aromatic ring and the hydroxylamine moiety. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) provides precise stereochemical details. Infrared (IR) spectroscopy identifies functional groups like N–O and C–Cl bonds .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block for synthesizing oximes, hydrazones, and N-substituted hydroxylamines. Its nucleophilic hydroxylamine group reacts with carbonyl compounds (ketones, aldehydes) to form oximes, which are intermediates in heterocyclic chemistry. It is also used to probe enzyme mechanisms via inhibition studies .

Advanced Research Questions

Q. How does the steric and electronic profile of the 3,5-dimethylbenzyl group influence reactivity compared to analogs?

The electron-donating methyl groups increase electron density on the aromatic ring, enhancing resonance stabilization of the hydroxylamine group. Steric hindrance from the 3,5-dimethyl substitution reduces reactivity toward bulky electrophiles compared to unsubstituted benzyl analogs. Comparative studies with O-(4-Chlorobenzyl)hydroxylamine Hydrochloride show faster reaction kinetics in the latter due to reduced steric effects .

Q. What experimental strategies resolve contradictions in reported reaction yields for its oxidation to nitroso derivatives?

Discrepancies arise from varying oxidizing agents (e.g., KMnO₄ vs. H₂O₂) and pH conditions. Systematic optimization studies suggest that H₂O₂ in acidic media (pH 3–4) maximizes nitroso product formation, while alkaline conditions favor over-oxidation to nitro derivatives. Kinetic monitoring via UV-Vis spectroscopy helps identify intermediate species .

Q. How can researchers design experiments to study its interaction with biological macromolecules?

Isothermal Titration Calorimetry (ITC) quantifies binding affinity with enzymes like monoamine oxidases. Site-directed mutagenesis paired with kinetic assays identifies key residues involved in inhibition. Molecular docking simulations (using software like AutoDock) predict binding modes, validated by X-ray crystallography of enzyme-inhibitor complexes .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

Due to its irritant properties, use fume hoods and PPE (gloves, lab coats). Storage under inert atmosphere (argon) prevents decomposition. Spill containment requires neutralization with dilute acetic acid followed by adsorption with vermiculite. Regular toxicity screenings (e.g., Ames test) ensure safe disposal .

Methodological Guidance

Q. How can researchers optimize reaction conditions for large-scale synthesis?

Employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). Continuous flow reactors improve scalability and reduce side reactions compared to batch processes. Purification via recrystallization in ethanol/water mixtures enhances purity (>98%) .

Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions?

Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity. Lower reaction temperatures (0–5°C) reduce elimination byproducts. Monitoring via thin-layer chromatography (TLC) allows real-time adjustment of reagent ratios .

Q. How do substituents on analogous compounds affect their biological activity?

Fluorinated analogs (e.g., O-(2,3,4,5,6-Pentafluorobenzyl) derivatives) exhibit higher lipophilicity, enhancing blood-brain barrier penetration. Conversely, electron-withdrawing groups (e.g., –Cl) increase metabolic stability but reduce solubility. Structure-Activity Relationship (SAR) studies guide lead optimization in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.